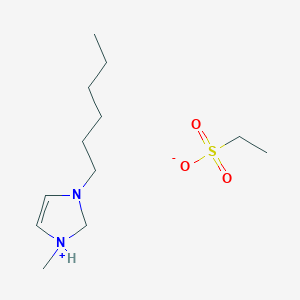
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a hexyl group, a methyl group, and an ethanesulfonate group attached to the imidazolium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with ethanesulfonic acid to yield the final product. The reaction conditions often require an inert atmosphere and the use of dry organic solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .
Wissenschaftliche Forschungsanwendungen
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
- 1-Hexyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Compared to these similar compounds, 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specific applications where other imidazolium salts may not be as effective .
Eigenschaften
CAS-Nummer |
919784-37-5 |
|---|---|
Molekularformel |
C12H26N2O3S |
Molekulargewicht |
278.41 g/mol |
IUPAC-Name |
ethanesulfonate;3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C2H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-2-6(3,4)5/h8-9H,3-7,10H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
JEBQCESHRMHNTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)

![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)


silane](/img/structure/B14185967.png)



![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
